molecular formula C22H12ClF3N2O3 B609316 MRL-871

MRL-871

Cat. No.: B609316
M. Wt: 444.8 g/mol
InChI Key: DANLZOIRUUHIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It was originally disclosed by Merck Sharp and Dohme in 2012 . Its unique isoxazole chemotype sets it apart from other compounds.

Preparation Methods

Synthetic Routes:: The synthetic route for MRL-871 has not been widely documented in the literature. its distinct isoxazole structure suggests a specialized synthetic pathway.

Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound remains scarce. Further research and development are needed to establish efficient manufacturing processes.

Chemical Reactions Analysis

Common Reagents and Conditions:: While precise reagents and conditions are not well-documented, we can infer that MRL-871 interacts with functional groups typical of isoxazole compounds. Researchers likely employ standard organic synthesis techniques.

Major Products:: The major products resulting from this compound reactions would depend on the specific reaction type. Further studies are necessary to elucidate these products comprehensively.

Scientific Research Applications

MRL-871 has found applications in several scientific fields:

Mechanism of Action

MRL-871’s mechanism of action involves allosteric interaction with RORγt (LBD), leading to a conformational change in helix 12. This interaction ultimately influences gene expression and immune regulation .

Comparison with Similar Compounds

While MRL-871 stands out for its isoxazole chemotype, other RORγt inhibitors exist. Notable compounds include:

Properties

IUPAC Name

4-[1-[2-chloro-6-(trifluoromethyl)benzoyl]indazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClF3N2O3/c23-16-6-3-5-15(22(24,25)26)18(16)20(29)28-17-7-2-1-4-14(17)19(27-28)12-8-10-13(11-9-12)21(30)31/h1-11H,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANLZOIRUUHIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)C4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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